3-Iodo-7-methoxy-1H-pyrrolo[3,2-B]pyridine 3-Iodo-7-methoxy-1H-pyrrolo[3,2-B]pyridine
Brand Name: Vulcanchem
CAS No.: 1190318-85-4
VCID: VC3261089
InChI: InChI=1S/C8H7IN2O/c1-12-6-2-3-10-7-5(9)4-11-8(6)7/h2-4,11H,1H3
SMILES: COC1=C2C(=NC=C1)C(=CN2)I
Molecular Formula: C8H7IN2O
Molecular Weight: 274.06 g/mol

3-Iodo-7-methoxy-1H-pyrrolo[3,2-B]pyridine

CAS No.: 1190318-85-4

Cat. No.: VC3261089

Molecular Formula: C8H7IN2O

Molecular Weight: 274.06 g/mol

* For research use only. Not for human or veterinary use.

3-Iodo-7-methoxy-1H-pyrrolo[3,2-B]pyridine - 1190318-85-4

Specification

CAS No. 1190318-85-4
Molecular Formula C8H7IN2O
Molecular Weight 274.06 g/mol
IUPAC Name 3-iodo-7-methoxy-1H-pyrrolo[3,2-b]pyridine
Standard InChI InChI=1S/C8H7IN2O/c1-12-6-2-3-10-7-5(9)4-11-8(6)7/h2-4,11H,1H3
Standard InChI Key FXBWVCFNVDMWGE-UHFFFAOYSA-N
SMILES COC1=C2C(=NC=C1)C(=CN2)I
Canonical SMILES COC1=C2C(=NC=C1)C(=CN2)I

Introduction

3-Iodo-7-methoxy-1H-pyrrolo[3,2-B]pyridine is a heterocyclic organic compound characterized by a pyrrole ring fused to a pyridine ring, with an iodine atom at the 3-position and a methoxy group at the 7-position. This compound belongs to the broader class of pyrrolopyridines, which are known for their diverse biological activities and potential applications in medicinal chemistry.

Synthesis and Modifications

The synthesis of 3-Iodo-7-methoxy-1H-pyrrolo[3,2-B]pyridine typically involves multi-step organic reactions. The methoxy group attached to the molecule can serve as a site for further chemical modifications, allowing researchers to create new derivatives by replacing it with other functional groups. This versatility is crucial for exploring the compound's potential biological activities and applications in drug design.

Biological Activities and Applications

While specific biological activities of 3-Iodo-7-methoxy-1H-pyrrolo[3,2-B]pyridine are not extensively documented, compounds within the pyrrolopyridine class have shown significant promise as inhibitors of various enzymes and receptors. For instance, related compounds have been investigated for their potential in inhibiting fibroblast growth factor receptors (FGFRs), which are implicated in several cancers . Additionally, pyrrolopyridines have been evaluated for their effects on phosphodiesterase enzymes, demonstrating potential in modulating inflammatory responses.

Research Findings and Future Directions

Research on 3-Iodo-7-methoxy-1H-pyrrolo[3,2-B]pyridine and its derivatives is ongoing, with a focus on exploiting their structural features to design new drugs or functional molecules. The bicyclic structure of pyrrolopyridines provides a versatile scaffold for medicinal chemistry applications, allowing for the exploration of diverse biological targets.

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